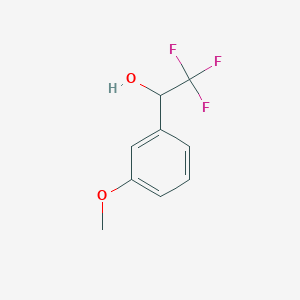

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAXPSRNKBTNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385232 | |

| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128816-77-3 | |

| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Methodological Guide to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

This technical guide provides an in-depth analysis of the spectroscopic signature of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key chiral building block in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document synthesizes core spectroscopic data (NMR, IR, MS) with the underlying methodologies and interpretive logic essential for unequivocal structural confirmation and quality control.

Introduction: The Significance of Fluorinated Alcohols

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (Molecular Formula: C₉H₉F₃O₂, Molecular Weight: 206.16 g/mol , CAS: 128816-77-3) belongs to a class of α-trifluoromethylated alcohols that are of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a well-regarded bioisostere for various functional groups, capable of enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The specific meta-methoxy substitution on the phenyl ring provides a unique electronic and steric profile, making it a valuable intermediate for targeting a range of biological systems, including central nervous system (CNS) pathways.

Accurate and comprehensive characterization of this molecule is paramount. This guide serves as an authoritative reference for its spectroscopic properties, grounded in data from peer-reviewed literature and established analytical principles.

Molecular Structure and Conformation

The structural identity of a molecule is the foundation of its function. The key to interpreting its spectroscopic data lies in understanding the connectivity and electronic environment of each atom.

Figure 2: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint. The IR spectrum of this molecule is dominated by absorptions from the hydroxyl, aromatic, and trifluoromethyl groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic: -CH, -OCH₃) |

| 1600, 1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1250-1000 | Very Strong | C-F Stretch (Trifluoromethyl Group) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1050 | Strong | C-O Stretch (Alcohol) |

Causality in IR: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding. The C-F stretches are typically the most intense peaks in the spectrum due to the large change in dipole moment during vibration.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 32) to achieve a high signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, Electron Ionization (EI) is a common technique.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 206 | Low | [M]⁺ (Molecular Ion) |

| 188 | Moderate | [M - H₂O]⁺ |

| 137 | High | [M - CF₃]⁺ |

| 109 | Moderate | [M - CF₃ - CO]⁺ or [C₇H₉O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Fragmentation Logic: Under EI conditions, the molecular ion is often unstable. The most favorable fragmentation is the cleavage of the C-C bond alpha to the phenyl ring and the hydroxyl group, leading to the loss of the trifluoromethyl radical (•CF₃) to form a stable, resonance-delocalized cation at m/z 137. This is often the base peak. Subsequent loss of water from the molecular ion is also a common pathway for alcohols.

Integrated Spectroscopic Verification

No single technique provides the complete picture. The true power of spectroscopic characterization comes from integrating the data from multiple methods.

Figure 3: Logical flow for integrated spectroscopic data analysis.

Conclusion

The analytical data presented provides a robust spectroscopic fingerprint for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. The combination of ¹H, ¹³C, and ¹⁹F NMR defines the precise carbon-hydrogen-fluorine framework. IR spectroscopy confirms the presence of key functional groups (-OH, -CF₃, Ar-O-CH₃), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive guide serves as a reliable resource for the positive identification and quality assessment of this important pharmaceutical intermediate.

References

-

Pistritto, V. A., Paolillo, J. M., Bisset, K. A., & Leadbeater, N. E. (2018). Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Organic & Biomolecular Chemistry, 16(25), 4715-4719. [Link]

In-Depth Technical Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-phenylethanol

A Note on the Topic: Initial searches for the crystal structure of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol did not yield publicly available crystallographic data. To provide a comprehensive and data-driven guide as requested, the focus of this document has been shifted to the closely related and structurally significant parent compound, 2,2,2-Trifluoro-1-phenylethanol . The crystallographic data for this molecule is well-documented and allows for a thorough analysis that will be of high value to researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Alcohols in Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 2,2,2-Trifluoro-1-phenylethanol serves as a fundamental chiral building block for the synthesis of various pharmaceuticals. Its structural analysis provides critical insights into the conformational preferences and intermolecular interactions dictated by the sterically demanding and highly electronegative trifluoromethyl group, which are essential for rational drug design.

Part 1: Synthesis and Crystallization

A robust understanding of a molecule's solid-state structure begins with its synthesis and the methodology used to obtain high-quality single crystals suitable for X-ray diffraction.

Synthesis of 2,2,2-Trifluoro-1-phenylethanol

The synthesis of 2,2,2-Trifluoro-1-phenylethanol is typically achieved through the reduction of 2,2,2-trifluoroacetophenone. Several synthetic routes are available, with the choice often depending on the desired stereochemistry (racemic or enantiomerically pure).

Experimental Protocol: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

This protocol outlines a common method for producing enantiomerically enriched 2,2,2-trifluoro-1-phenylethanol.

-

Reaction Setup: A dried round-bottom flask is charged with 2,2,2-trifluoroacetophenone and a suitable solvent (e.g., anhydrous tetrahydrofuran (THF)). The flask is then cooled in an ice bath.

-

Chiral Reducing Agent: A chiral reducing agent, such as a pre-formed oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst), is added to the solution.

-

Hydride Source: A hydride source, typically borane-dimethyl sulfide complex (BMS), is added dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired chiral alcohol.

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is paramount for successful X-ray diffraction analysis. The slow evaporation technique is a widely used and effective method for growing crystals of small organic molecules.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: A suitable solvent system is identified in which 2,2,2-trifluoro-1-phenylethanol is moderately soluble. A common approach is to use a binary solvent system, such as dichloromethane and hexane.

-

Saturated Solution Preparation: A saturated or near-saturated solution of the purified alcohol is prepared in a clean glass vial.

-

Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the more volatile solvent (dichloromethane), gradually increasing the concentration of the less soluble component (hexane) and inducing crystallization.

-

Crystal Formation: The vial is left undisturbed in a vibration-free environment for several days to weeks, allowing for the formation of well-defined single crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal of 2,2,2-trifluoro-1-phenylethanol is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 3: Crystal Structure and Intermolecular Interactions of 2,2,2-Trifluoro-1-phenylethanol

The crystal structure of the (-)-enantiomer of 2,2,2-trifluoro-1-phenylethanol has been determined and provides valuable insights into its solid-state conformation and packing.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for (-)-2,2,2-trifluoro-1-phenylethanol.

| Parameter | Value |

| CCDC Deposition Number | 604256 |

| Empirical Formula | C₈H₇F₃O |

| Formula Weight | 176.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.683(2) |

| b (Å) | 14.542(4) |

| c (Å) | 10.024(3) |

| α (°) | 90 |

| β (°) | 96.58(3) |

| γ (°) | 90 |

| Volume (ų) | 823.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.422 |

Molecular Conformation

In the solid state, the molecule adopts a conformation where the bulky trifluoromethyl group and the phenyl ring are positioned to minimize steric hindrance. The torsion angle between the C-O bond of the alcohol and the C-C bond connecting to the phenyl ring is a key determinant of the overall molecular shape.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2,2,2-trifluoro-1-phenylethanol is primarily governed by hydrogen bonding interactions involving the hydroxyl group. The oxygen atom of the hydroxyl group acts as a hydrogen bond donor, forming O-H···O hydrogen bonds with neighboring molecules. These interactions link the molecules into chains or more complex networks, defining the overall crystal architecture.

The role of the fluorine atoms in intermolecular interactions is more subtle. While strong C-F···H-C hydrogen bonds are not always prominent, weaker C-H···F interactions and dipole-dipole interactions involving the highly polarized C-F bonds contribute to the overall lattice energy and influence the crystal packing. The trifluoromethyl group's amphiphilic nature, with a hydrophobic exterior and a potentially interactive fluorine surface, also plays a role in the solid-state arrangement.[2]

Logical Relationship of Intermolecular Forces in the Crystal Lattice

Caption: Key intermolecular forces governing the crystal structure.

Conclusion

The crystal structure analysis of 2,2,2-trifluoro-1-phenylethanol provides a detailed snapshot of its solid-state conformation and the hierarchy of intermolecular forces that govern its packing. The dominant role of classical hydrogen bonding, complemented by weaker interactions involving the trifluoromethyl group, offers valuable insights for understanding the behavior of fluorinated molecules in biological systems and for the design of new crystalline materials with desired properties. This foundational knowledge is critical for the effective utilization of this important chiral building block in the development of next-generation pharmaceuticals.

References

-

Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 2022. [Link]

-

(-)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]

Sources

A Technical Guide to the Investigational Potential of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol Derivatives in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a reliable method to enhance critical pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate binding affinities.[1][2] This technical guide explores the untapped potential of a specific chemical scaffold: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol and its derivatives. By synthesizing the known biological activities of structurally related trifluoromethyl and methoxyphenyl compounds, we present a forward-looking analysis of this scaffold's promise in oncology, infectious disease, and neuroprotection. We provide a rationale for its investigation, propose robust synthetic and screening protocols, and outline a strategic framework for advancing these derivatives from initial concept to validated leads. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical spaces with a high probability of yielding therapeutically relevant compounds.

The Strategic Imperative of Fluorination in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy for optimizing its therapeutic profile. The unique physicochemical properties of this moiety stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. These properties translate into several key advantages in drug design:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the in vivo half-life of a drug.[2]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system (CNS) and for improving oral bioavailability.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, altering ionization states and, consequently, receptor binding interactions.

-

Improved Binding Affinity: The -CF3 group can participate in favorable non-covalent interactions (e.g., dipole-dipole, hydrophobic) within a target's binding pocket, often leading to increased potency and selectivity.[1]

These benefits have been successfully leveraged in numerous FDA-approved drugs, particularly in the fields of oncology and virology, where trifluoromethylated compounds have demonstrated superior efficacy and pharmacokinetics.[1][2]

The Core Scaffold: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

Rationale for Investigation

The 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol scaffold combines the strategic advantages of the trifluoromethyl group with the versatile methoxyphenyl moiety.

-

The 2,2,2-trifluoroethanol portion provides a stable, chiral alcohol core. The trifluoromethyl group is expected to enhance metabolic stability and cellular permeability.[1]

-

The 3-methoxyphenyl ring offers several points for derivatization to explore structure-activity relationships (SAR). Furthermore, methoxyphenol structures are known to possess intrinsic biological activities, including antioxidant and anti-inflammatory properties, such as the inhibition of cyclooxygenase-2 (COX-2).[3]

This combination suggests that derivatives could be engineered to target a wide range of biological systems, with a favorable pharmacokinetic profile built into the core structure.

Proposed Synthetic Pathways

The synthesis of the core scaffold and its derivatives can be approached through established organometallic and reduction methodologies. A primary route involves the synthesis of the ketone precursor, 3'-methoxy-2,2,2-trifluoroacetophenone, followed by its reduction.

A plausible synthetic workflow is outlined below:

Figure 1: Proposed workflow for synthesis and derivatization.

This multi-step synthesis begins with an organometallic reaction on 1-bromo-3-methoxybenzene, followed by quenching with a trifluoroacetylating agent to yield the ketone precursor.[4] Subsequent reduction provides the core alcohol scaffold, which can then be used in a variety of coupling reactions to generate a diverse library of derivatives for biological screening.

Prospective Biological Activities and Mechanistic Hypotheses

Based on extensive data from analogous chemical structures, we hypothesize that derivatives of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol hold significant potential in three primary therapeutic areas.

Anticancer Potential

The introduction of a trifluoromethyl group is a proven strategy for enhancing the anticancer activity of small molecules.[1] Studies on trifluoromethylated isoxazoles, chalcones, and quinazolines have demonstrated potent antiproliferative effects against various cancer cell lines.[5][6]

Mechanistic Hypothesis: Many trifluoromethyl-containing anticancer agents function as inhibitors of critical signaling pathways, such as receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2] Inhibition of these pathways disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.[2]

Figure 3: High-level experimental screening workflow.

Data Interpretation and Future Directions

Initial screening will identify "hit" compounds that demonstrate activity in one or more of the primary assays. For these hits, the subsequent steps in a drug discovery program would include:

-

SAR Studies: Synthesize additional analogues to explore the structure-activity relationship and optimize potency and selectivity.

-

Mechanism of Action (MoA) Studies: Conduct further assays to confirm the hypothesized mechanism. For anticancer hits, this could involve Western blotting for phosphorylated signaling proteins or cell cycle analysis. For antimicrobial hits, membrane integrity assays would be appropriate.

-

In Vitro ADME/Tox: Profile lead candidates for absorption, distribution, metabolism, excretion, and toxicity properties using standard assays (e.g., Caco-2 permeability, microsomal stability, cytotoxicity against normal cell lines).

-

In Vivo Efficacy: Advance the most promising candidates to animal models to evaluate their therapeutic efficacy and safety in a living system.

Conclusion

The 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol scaffold represents a promising, yet underexplored, area for drug discovery. By combining the well-documented pharmacokinetic advantages of the trifluoromethyl group with the versatile chemistry of the methoxyphenyl ring, derivatives from this class are rationally positioned to exhibit potent biological activities. The proposed hypotheses in oncology, infectious disease, and neuroprotection are grounded in strong precedent from related molecular classes. The experimental workflows outlined in this guide provide a clear and robust path for validating this potential. It is our expert assessment that a systematic investigation into this chemical space is a high-value endeavor for any research organization aiming to develop novel, effective, and patentable therapeutic agents.

References

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. MDPI.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC. PubMed Central.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed.

- 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis. chemicalbook.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.

- Friedelin and Glutinol induce neuroprotection against ethanol induced neurotoxicity in pup's brain through reduction of TNF-α, NF-kB, caspase-3 and PARP-1. PubMed.

- The Neuroprotective Effects of Carvacrol on Ethanol-Induced Hippocampal Neurons Impairment via the Antioxidative and Antiapoptotic Pathways. PubMed.

- Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC. PubMed Central.

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer [mdpi.com]

- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Chiral Building Block

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (CAS No. 128816-77-3) is a specialized chiral alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a trifluoromethyl group and a methoxyphenyl ring, makes it a valuable precursor, particularly for molecules targeting the central nervous system (CNS) such as treatments for depression, anxiety, and other neurological disorders.[1] The trifluoromethyl moiety is known to enhance metabolic stability and bioavailability, making this building block highly sought after in medicinal chemistry.

However, the journey from a promising molecular design to a viable drug candidate is paved with rigorous scientific validation, and it begins with the quality of the very first components. The purity, isomeric integrity, and documentation of a starting material like this one are not mere line items on a purchase order; they are foundational pillars upon which the success of a research program is built. This guide provides a framework for navigating the commercial landscape of this key intermediate, ensuring that the material you procure accelerates, rather than impedes, your path to discovery and development.

Part 1: The Imperative of Starting Material Quality in Drug Development

In the pharmaceutical industry, the adage "quality begins with the materials" is a fundamental principle of Good Manufacturing Practice (GMP).[2] The quality of a Regulatory Starting Material (RSM) is paramount, as it directly influences the safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API).[3][4] Even minor variations or impurities in a starting material can lead to significant downstream consequences, including inconsistent reaction yields, unexpected side products, purification challenges, and, most critically, potential patient safety risks.[4][5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide extensive guidance, such as the International Council for Harmonisation's (ICH) Q11 guidelines, which establish a framework for defining and justifying the selection of starting materials.[5] These guidelines emphasize the need for a deep understanding of the synthetic process and robust control over all components.[5][6] Therefore, a comprehensive supplier qualification and incoming material verification process is not optional—it is a mandatory exercise in risk mitigation and scientific integrity.

Part 2: Commercial Sourcing and Supplier Qualification

Identifying a reliable supplier for a specialized chemical like 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol requires more than a simple price comparison. Researchers must evaluate a supplier's ability to provide consistent quality, comprehensive analytical documentation, and transparency.

Potential Commercial Suppliers

The following table lists potential suppliers for this compound. This is not an exhaustive list but represents a starting point for sourcing efforts. It is crucial to contact suppliers directly to obtain lot-specific Certificates of Analysis (CoA) and inquire about their quality management systems.

| Supplier | Product Identifier | Stated Purity / Notes |

| ChemicalBook | CAS 128816-77-3 | Sourcing platform, purity varies by listing.[7] |

| MySkinRecipes | Reagent #244356 | 97% purity listed.[1] |

| Fisher Scientific | Varies | Carries related compounds and may source this specific isomer.[8][9] |

| AOBChem | Varies | Carries related isomers, indicating capability in this chemical space.[10] |

Workflow for New Supplier Qualification

A systematic approach to qualifying a new supplier is essential. The following workflow diagram illustrates a robust process for vetting and approving a new source for a critical starting material.

Part 3: Protocol for Incoming Material Qualification

While a supplier's CoA provides valuable information, it does not replace the need for independent verification.[2] Establishing an in-house protocol to confirm the identity and purity of every incoming batch is a cornerstone of a robust quality system.

Step-by-Step Analytical Verification Protocol

Objective: To confirm the identity and assess the purity of an incoming batch of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol.

1. Documentation and Sample Preparation:

- Log the material upon receipt, noting the supplier, lot number, and date.

- Carefully review the supplier's CoA and Safety Data Sheet (SDS).

- Prepare two samples:

- NMR Sample: Dissolve ~5-10 mg of the material in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- HPLC Sample: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Dilute as needed for analysis.

2. Identity Confirmation via NMR Spectroscopy:

- ¹H NMR (Proton NMR): Acquire a spectrum. The structure should exhibit characteristic signals:

- A singlet for the methoxy (-OCH₃) protons.

- A multiplet for the hydroxyl (-OH) proton.

- A quartet for the benzylic proton (-CH) due to coupling with the three fluorine atoms.

- A series of multiplets in the aromatic region corresponding to the protons on the phenyl ring.

- ¹⁹F NMR (Fluorine NMR): Acquire a spectrum. This should show a clean doublet corresponding to the -CF₃ group, confirming the presence and electronic environment of the fluorine atoms.

- Rationale: NMR is a powerful tool for unambiguous structure elucidation. The combination of ¹H and ¹⁹F NMR provides a detailed fingerprint of the molecule, making it highly effective for identity confirmation.[11]

3. Purity Assessment via HPLC:

- Method: Use a reverse-phase HPLC system with a C18 column.

- Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid) is typically effective.

- Detection: Use a UV detector set to a wavelength where the methoxyphenyl chromophore absorbs (e.g., ~220 nm and ~275 nm).

- Analysis: Inject the prepared sample. The resulting chromatogram should show a major peak corresponding to the product. Purity can be calculated based on the area percentage of this main peak relative to the total area of all peaks.

- Rationale: HPLC is excellent for separating and quantifying impurities, even those structurally similar to the main compound, that may not be resolved or detectable by NMR.[12][13] It provides a quantitative measure of purity.

Decision Workflow for Batch Acceptance

The results from in-house testing determine whether a batch is accepted for use in research or development.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. While a specific SDS for this exact compound should always be consulted, general precautions for related fluorinated alcohols apply.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14][15] Use appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[16]

-

Hazards: Similar fluorinated compounds can be flammable and may pose health hazards upon acute or repeated exposure.[15][17][18] Always review the supplier-provided SDS for specific hazard statements and precautionary measures.

-

Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated location.[16][18] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[14][18]

Conclusion

Sourcing 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol for pharmaceutical research is a task that demands scientific diligence. The quality of this starting material will reverberate through every subsequent step of your synthesis, purification, and biological testing. By implementing a rigorous supplier qualification workflow and a non-negotiable policy of in-house analytical verification, researchers and drug development professionals can build a foundation of quality and reproducibility. This approach mitigates risk, ensures the integrity of experimental data, and ultimately accelerates the translation of promising molecules from the laboratory to the clinic.

References

- Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development. (2023). YouTube.

- SAFETY D

- Establishing Regulatory Starting Materials & Understanding the ICH. (2021).

- Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (2025). Topiox Research.

- Control of starting Materials in Good Manufacturing Practice. (2024). GMP SOP.

- The Role of Quality Standards for Biomanufacturing Raw Materials. (2017).

- SAFETY D

- Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethoxy)ethanol. (2025). ChemicalBook.

- 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol. AOBChem USA.

- ChemScene | 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one. Fisher Scientific.

- 2 - SAFETY D

- 2,2,2- Trifluoroethanol MSDS. (2005). ScienceLab.com.

- 2,2,2-Trifluoroethanol, 99+%. Fisher Scientific.

- 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL | 128816-77-3. (2025). ChemicalBook.

- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. MySkinRecipes.

- Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH.

- HPLC, a modular technique th

- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011).

- The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. (2015).

Sources

- 1. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol [myskinrecipes.com]

- 2. gmpsop.com [gmpsop.com]

- 3. youtube.com [youtube.com]

- 4. topioxresearch.com [topioxresearch.com]

- 5. dsinpharmatics.com [dsinpharmatics.com]

- 6. pharmtech.com [pharmtech.com]

- 7. 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL | 128816-77-3 [chemicalbook.com]

- 8. Chemscene ChemScene | 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one | | Fisher Scientific [fishersci.com]

- 9. 2,2,2-Trifluoroethanol, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. aobchem.com [aobchem.com]

- 11. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 12. HPLC, a modular technique that complements NMR [specificpolymers.com]

- 13. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

CAS number and molecular formula for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical properties, delve into established synthetic methodologies with mechanistic explanations, and discuss its critical applications, particularly as a chiral building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and application.

Compound Identification and Physicochemical Properties

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is a specialty chemical recognized for the unique combination of a trifluoromethyl group and a methoxy-substituted phenyl ring. These features impart specific electronic and steric properties that are highly valuable in molecular design.

| Identifier | Value |

| IUPAC Name | 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol |

| CAS Number | 128816-77-3[1][2] |

| Molecular Formula | C₉H₉F₃O₂[1][3] |

| Molecular Weight | 206.16 g/mol [1][3] |

| MDL Number | MFCD00233113[1] |

Physicochemical Data

The physical properties of this compound are dictated by the strong electronegativity of the trifluoromethyl group and the hydrogen-bonding capability of the hydroxyl group.

| Property | Value |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Data not widely available; estimated to be >200 °C |

| Melting Point | Data not widely available |

| Solubility | Soluble in common organic solvents (e.g., ethanol, THF, dichloromethane) |

| Storage | Room temperature, in a dry, sealed container[1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is through the reduction of the corresponding ketone, 3'-methoxy-2,2,2-trifluoroacetophenone. The choice of reducing agent is critical as it determines the stereochemical outcome of the reaction—a crucial factor given the compound's frequent use as a chiral intermediate.

Racemic Synthesis: Hydride Reduction

A straightforward synthesis of the racemic mixture involves the use of a simple hydride reducing agent, such as sodium borohydride (NaBH₄).

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent (e.g., water or mild acid) protonates the alkoxide to yield the final alcohol product. The lack of stereochemical control in this process results in a 50:50 mixture of the (R) and (S) enantiomers.

Caption: Key structural features and their contribution to pharmaceutical utility.

Therapeutic Areas

This compound serves as a key chiral precursor for drugs designed to treat depression, anxiety, and other neurological disorders. [1]Its structure is incorporated into more complex molecules to optimize their pharmacological profile.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound.

Protocol: Asymmetric Bioreduction of 3'-methoxy-2,2,2-trifluoroacetophenone

This protocol is adapted from established methods for the bioreduction of similar ketones. [4]

-

Cell Culture: Cultivate a recombinant E. coli strain expressing a suitable carbonyl reductase in an appropriate growth medium until an optimal cell density is reached.

-

Cell Harvest: Centrifuge the culture to harvest the whole-cell biocatalyst. Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.0).

-

Biotransformation Setup: Resuspend the cell pellet in the same buffer. Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) and the substrate, 3'-methoxy-2,2,2-trifluoroacetophenone.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm). Monitor the reaction progress by periodically taking samples and analyzing them via GC or HPLC.

-

Extraction: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol: Chiral HPLC Analysis

Determining the enantiomeric excess (ee) is a self-validating step to confirm the success of an asymmetric synthesis.

-

Column: Use a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: An isocratic mobile phase of hexane and isopropanol (e.g., 95:5 v/v) is typically effective.

-

Flow Rate: Set the flow rate to approximately 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Analysis: Inject a dilute solution of the final product. The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Safety and Handling

While a specific safety data sheet for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is not widely available, its safety profile can be inferred from the parent compound, 2,2,2-Trifluoroethanol (TFE). TFE is a flammable liquid and is toxic if swallowed or inhaled. [5][6]It is also known to cause serious eye damage and may have reproductive toxicity. [5]

| Hazard Class | GHS Statement |

|---|---|

| Flammability | H226: Flammable liquid and vapor |

| Acute Toxicity | H301/331: Toxic if swallowed or if inhaled |

| Eye Damage | H318: Causes serious eye damage |

| Reproductive Toxicity | H360: May damage fertility or the unborn child |

| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames. [7]* Ground all equipment to prevent static discharge. [6] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [1] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is a high-value chemical intermediate whose strategic importance is rooted in its unique molecular architecture. The presence of a trifluoromethyl group provides enhanced metabolic stability and lipophilicity, while its chiral center allows for the stereospecific design of complex molecules. These attributes make it an indispensable building block in the synthesis of next-generation CNS therapeutics. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in advanced chemical research and pharmaceutical development.

References

- MySkinRecipes. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. [URL: https://www.myskinrecipes.com/th/244356-2-2-2-trifluoro-1-3-methoxyphenyl-ethanol-128816-77-3]

- ChemicalBook. 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL | 128816-77-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02598462.htm]

- PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/244560]

- Wikipedia. 2,2,2-Trifluoroethanol. [URL: https://en.wikipedia.org/wiki/2,2,2-Trifluoroethanol]

- PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1472401]

- Strem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, min 98%. [URL: https://www.strem.com/catalog/v/08-0320/41/2_2_2-trifluoro-1-4-methoxyphenyl_ethanol_min_98]

- Thermo Fisher Scientific. SAFETY DATA SHEET: 2,2,2-Trifluoroethanol. [URL: https://fscimage.fishersci.com/msds/11153.htm]

- US EPA. Ethanol, 2,2,2-trifluoro-1-methoxy-. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displaydetails&selectedSubstanceId=45500]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigald/t63002]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethoxy)ethanol. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_362631-84-3.htm]

- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol. [URL: https://patents.google.

- ChemicalBook. Applications of 2,2,2-Trifluoroethanol. [URL: https://www.chemicalbook.

- Fisher Scientific. SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis). [URL: https://www.fishersci.com/msds?productName=BP622100]

- ScienceLab.com. 2,2,2- Trifluoroethanol MSDS. [URL: https://www.sciencelab.com/msds.php?msdsId=9925353]

- Sun, Z., Zheng, G., Xu, J. et al. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express 11, 118 (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375253/]

Sources

- 1. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol [myskinrecipes.com]

- 2. 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL | 128816-77-3 [chemicalbook.com]

- 3. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. mmbio.byu.edu [mmbio.byu.edu]

The Advent of a Privileged Motif: A Technical Guide to the Discovery and Synthesis of Trifluoromethylated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3][4] Among the various trifluoromethylated structures, α-trifluoromethylated alcohols have emerged as a particularly privileged motif, present in a range of pharmaceuticals.[5][6] This technical guide provides a comprehensive overview of the discovery and evolution of synthetic methodologies for accessing these critical building blocks. From early breakthroughs in nucleophilic trifluoromethylation to the development of sophisticated asymmetric strategies, we will explore the key reagents, reaction mechanisms, and experimental protocols that have shaped this vibrant area of research. This guide is intended to serve as a valuable resource for researchers in drug discovery and process development, offering insights into the fundamental chemistry and practical application of trifluoromethylated alcohol synthesis.

Introduction: The Trifluoromethyl Group's Impact on Drug Design

The trifluoromethyl group's unique electronic properties and steric profile impart significant advantages to bioactive molecules. Its high electronegativity and electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the CF3 group's lipophilicity can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[1][7][8] These attributes have led to the widespread incorporation of the trifluoromethyl group in a multitude of approved drugs, including the antidepressant fluoxetine and the anti-cancer agent bicalutamide.[3]

Trifluoromethylated alcohols, in particular, serve as versatile chiral synthons for more complex molecules. The hydroxyl group provides a handle for further functionalization, while the adjacent trifluoromethyl group can profoundly influence the molecule's conformation and biological activity.

Historical Perspective: The Dawn of Trifluoromethylation

The journey to tame the trifluoromethyl group and introduce it into organic molecules has been a long and fascinating one. Early investigations into the biological activity of trifluoromethyl-containing compounds date back to the 1920s.[3] However, the development of practical and selective methods for their synthesis remained a significant challenge for many decades.

A pivotal moment in the synthesis of trifluoromethylated alcohols was the advent of nucleophilic trifluoromethylation reagents. These reagents provided a direct and efficient means to introduce the CF3 group into carbonyl compounds, the most common precursors to alcohols.

The Workhorse of Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

A true breakthrough in the field was the development of (trifluoromethyl)trimethylsilane (TMSCF3), now widely known as the Ruppert-Prakash reagent .[9][10][11] This shelf-stable and easy-to-handle reagent, in the presence of a catalytic amount of a fluoride source, efficiently transfers a nucleophilic trifluoromethyl group to a wide range of aldehydes and ketones.[10][12]

Mechanism of Action

The reaction is initiated by a fluoride ion (e.g., from TBAF or CsF), which activates the TMSCF3 to form a hypervalent silicon intermediate. This intermediate then delivers the trifluoromethyl anion to the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group, yielding a silyl ether, which can be readily hydrolyzed to the desired trifluoromethylated alcohol.[10]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

Safety data sheet and handling precautions for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

An In-depth Technical Guide to the Safe Handling of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

Introduction

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (CAS No. 128816-77-3) is a specialized fluorinated alcohol of significant interest to the pharmaceutical and materials science sectors. Its utility as a chiral building block is particularly notable in the synthesis of novel compounds targeting the central nervous system (CNS), including potential treatments for depression, anxiety, and other neurological disorders.[1] The inclusion of a trifluoromethyl group often enhances metabolic stability and bioavailability, making this moiety a valuable feature in medicinal chemistry.[1]

However, the unique chemical properties conferred by the trifluoroethanol and methoxyphenyl groups necessitate a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the material's safety data, outlines field-proven handling and emergency procedures, and explains the scientific rationale behind these recommendations to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Profile

The primary risk associated with 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol stems from its irritant properties and acute oral toxicity. The official classification under the Globally Harmonized System (GHS) provides the foundation for our risk assessment.[2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Signal Word & Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | (GHS07) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Expert Analysis of Hazards:

-

Acute Oral Toxicity (H302): "Harmful if swallowed" is a significant warning. The toxicity of fluorinated alcohols like the structurally related 2,2,2-Trifluoroethanol (TFE) is often a consequence of its metabolism in the liver to more toxic aldehydes and acids.[3][4] It is prudent to assume a similar metabolic pathway for this compound, making ingestion particularly hazardous.

-

Skin and Eye Irritation (H315, H319): These classifications are common for functionalized alcohols. The compound can defat the skin, leading to irritation, and can cause significant, potentially damaging, irritation upon contact with the eyes.[2]

-

Respiratory Irritation (H335): Vapors or aerosols of the compound can irritate the mucous membranes and the upper respiratory tract. This necessitates handling in a well-ventilated area, preferably within a chemical fume hood.[2]

Physicochemical Properties and Stability

Understanding the physical and chemical properties is crucial for safe storage and handling. While comprehensive experimental data for this specific molecule is not widely published, we can infer certain characteristics based on its structure and data from analogous compounds.

Properties of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

| Property | Value | Source |

| CAS Number | 128816-77-3 | [1][5] |

| Molecular Formula | C₉H₉F₃O₂ | [1] |

| Molecular Weight | 206.16 g/mol | [1] |

| Appearance | Data not available (likely a liquid or low-melting solid) | - |

| Flash Point | Data not available. Caution is advised. The related compound 2,2,2-Trifluoroethanol is a flammable liquid with a flash point of 29°C (84.2°F). | - |

Stability and Incompatibilities:

-

Stability: The compound is expected to be stable under normal laboratory conditions and recommended storage.[6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong acids, and reactive metals.[6][7] These materials can trigger vigorous or exothermic reactions.

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and highly toxic gaseous hydrogen fluoride (HF).[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls:

-

Primary Control: All handling of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors and prevent respiratory irritation.[8]

-

Ventilation: Ensure the laboratory has adequate general ventilation. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a significant risk of splashing. | Protects against serious eye irritation (H319).[8][9] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. | Prevents skin irritation (H315).[10][11] |

| Skin and Body Protection | Standard laboratory coat. Additional chemical-resistant clothing may be necessary for larger quantities or spill response. | Protects skin from accidental contact. |

| Respiratory Protection | Not typically required when used within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended. | Protects against respiratory irritation (H335) in non-routine situations.[12][7][9] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to mitigating the risks associated with this compound.

Step-by-Step Handling Methodology:

-

Preparation: Before handling, ensure all required PPE is donned correctly and the chemical fume hood is operational.

-

Dispensing: Avoid generating aerosols or mists. Use only non-sparking tools and take precautionary measures against static discharge, as the flammability is unknown but should be presumed possible.[6][13]

-

Procedural Conduct: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe vapors.[9]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[8][9]

Storage Requirements:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][8][10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[12][6][7]

-

Store separately from the incompatible materials listed in Section 2.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

-

If Inhaled: Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[12][6]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area gently and thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[12][8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a Poison Control Center or a physician.[6][9][10]

Chemical Spill Response Workflow:

The following workflow must be initiated immediately in the event of a spill.

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

Waste generated from 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol must be treated as hazardous waste.

-

Disposal Method: Do not allow the chemical to enter drains or waterways.[11][13] Disposal must be handled by a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.

References

- Safety Data Sheet - 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. CymitQuimica.

- 2,2,2- Trifluoroethanol MSDS. ScienceLab.com.

- 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Loba Chemie.

- SAFETY DATA SHEET - 2,2,2-Trifluoroethanol. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2,2,2-Trifluoro-1-(9-anthryl)ethanol. TCI EUROPE N.V.

- Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethoxy)ethanol. ChemicalBook.

- SAFETY DATA SHEET - 2,2,2-Trifluoroethanol. Sigma-Aldrich.

- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,2,2-Trifluoroethanol. OARS.

- SAFETY DATA SHEET - 2,2,2-Trifluoroethanol (Peptide Synthesis). Fisher Scientific.

- 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL | 128816-77-3. ChemicalBook.

- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. MySkinRecipes.

- Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. PubMed - NIH.

- 2,2,2-Trifluoroethanol toxicity in aged r

- Aldrich - Safety D

Sources

- 1. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol [myskinrecipes.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethanol toxicity in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL | 128816-77-3 [chemicalbook.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Characteristics of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant.[1] While specific, publicly available solubility data for this compound is limited, this document outlines a systematic approach for researchers, scientists, and drug development professionals to predict and experimentally quantify its solubility in a range of common laboratory solvents. We will delve into the molecular structure's influence on solubility, present a theoretical framework based on physicochemical properties, and provide detailed, best-practice experimental protocols for robust solubility determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process chemistry, formulation development, and meeting regulatory requirements.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development.[2][3] It influences every stage of the pharmaceutical lifecycle, from the ease of synthesis and purification to the formulation of the final dosage form and the ultimate bioavailability of the drug.[3] Inadequate solubility can lead to significant challenges, including poor absorption, low efficacy, and difficulties in creating stable and effective drug products.[4]

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is a fluorinated alcohol of significant interest in medicinal chemistry. Its structure, featuring a trifluoromethyl group, a phenyl ring with a methoxy substituent, and a hydroxyl group, presents a unique combination of polar and nonpolar characteristics that dictate its interaction with various solvents. The trifluoromethyl group, in particular, enhances metabolic stability and bioavailability in the final API.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing efficient purification strategies (such as crystallization), and ensuring consistent quality in the manufacturing process.[2][3]

This guide will equip the reader with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol.

Predicting Solubility: A Physicochemical Approach

In the absence of extensive experimental data, a theoretical assessment based on the molecule's structure can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[5]

Molecular Structure Analysis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

-

Polar Features: The molecule possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group's oxygen atom can also act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

-

Nonpolar Features: The phenyl ring is a significant nonpolar (lipophilic) component.

-

The Influence of the Trifluoromethyl (-CF₃) Group: The highly electronegative fluorine atoms in the -CF₃ group create a strong dipole and reduce the basicity of the nearby hydroxyl group, making the alcohol more acidic than its non-fluorinated counterparts.[6][7] This enhanced acidity can influence its interaction with basic or protic solvents. Fluorinated compounds are also known to have unique hydrophobic characteristics.[8]

Qualitative Solubility Predictions

Based on this analysis, we can make the following predictions about the solubility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol in different classes of solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents. The presence of the phenyl ring may limit miscibility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can accept hydrogen bonds from the solute's hydroxyl group and have dipole-dipole interactions. The nonpolar part of the solute is also well-solvated. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring will interact favorably with these solvents, but the polar hydroxyl and methoxy groups will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity to solvate both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility: Protocols and Methodologies

Rigorous experimental determination is essential to validate theoretical predictions.[9] The following sections detail robust protocols for quantifying the solubility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol.

Materials and Equipment

-

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for determining the solubility of the target compound.

Caption: A logical workflow for the experimental determination of solubility.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for a wide range of compounds.[4][9]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol to a series of vials, each containing a known volume of a different solvent. An "excess" amount ensures that a saturated solution in equilibrium with the solid phase is formed.[9]

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[10][11] The concentration is determined by comparing the analytical response to a pre-prepared calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a saturated solution.[10][11]

Example HPLC Conditions (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength of maximum absorbance (to be determined by UV scan)

-

Column Temperature: 25 °C

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Data to be populated from experimental results | |||

| Methanol | Polar Protic | ||

| Water | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dichloromethane | Chlorinated | ||

| Toluene | Nonpolar | ||

| Hexane | Nonpolar |

Note: The molecular weight of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is 206.16 g/mol .[1]

Conclusion and Further Considerations

This guide has provided a dual approach to understanding the solubility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol: a predictive framework based on its molecular structure and a detailed experimental protocol for its quantitative determination. By following these methodologies, researchers can generate the critical data needed to make informed decisions in process development and formulation.

Key considerations for further studies include:

-

Temperature Dependence: Solubility is highly dependent on temperature. Conducting these experiments at various temperatures can be crucial for crystallization process design.[3]

-

pH-Solubility Profile: For ionizable compounds, determining solubility across a range of pH values is essential. While this compound is not strongly acidic or basic, its hydroxyl group has a pKa that may be relevant in certain buffered media.

-

Solvent Mixtures: In many applications, solvent mixtures are used to fine-tune solubility.[12] The principles outlined here can be extended to binary or ternary solvent systems.

The systematic investigation of solubility, as detailed in this guide, is a fundamental activity that underpins the successful and efficient progression of pharmaceutical candidates from the laboratory to production.[13]

References

-

Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]

-

Silva, G. M. C., et al. (2016). Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]

-

Heriot-Watt Research Portal. (2016). Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. Heriot-Watt Research Portal. [Link]

-

OUCI. (n.d.). Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. OUCI. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Wikipedia. [Link]

-

chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. chemeurope.com. [Link]

-

Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. [Link]

-

Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]

-

MySkinRecipes. (n.d.). 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. MySkinRecipes. [Link]

-

ChemSynthesis. (n.d.). 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. ChemSynthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. PubChem. [Link]

-

Marcus, Y. (1990). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. De Gruyter. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 26902-84-1 | 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol. Hoffman Fine Chemicals. [Link]

-

Innovating Science. (n.d.). 2, 2, 2-Trifluoro-1-(4-Methoxyphenyl)Ethanol, min 98%, 1 gram. Innovating Science. [Link]

Sources

- 1. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol [myskinrecipes.com]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]